[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE is an organic compound that features a brominated phenol core with a complex piperidine-based substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE typically involves multiple steps:
-
Bromination of Phenol: : The starting material, phenol, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃).
-
Formation of Piperidine Derivative: : The piperidine moiety is synthesized separately, often starting from piperidine and reacting it with phosgene (COCl₂) to form the piperidinylcarbonyl chloride intermediate.
-
Coupling Reaction: : The brominated phenol is then coupled with the piperidinylcarbonyl chloride in the presence of a base such as triethylamine (Et₃N) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The phenolic hydroxyl group can undergo oxidation to form quinones under the influence of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carbonyl group in the piperidine moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted by nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Quinones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of brominated phenols on biological systems. It may serve as a model compound for understanding the interaction of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. The piperidine moiety is a common feature in many drugs, and its presence in this compound suggests possible applications in drug design and development.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials, such as polymers and resins, due to its reactive functional groups.
Wirkmechanismus
The mechanism by which [1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE exerts its effects depends on its interaction with specific molecular targets. The brominated phenol core may interact with enzymes or receptors, while the piperidine moiety could enhance binding affinity or specificity. Detailed studies are required to elucidate the exact pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-{[3-(1-morpholinylcarbonyl)-1-piperidinyl]methyl}phenol: Similar structure but with a morpholine ring instead of a piperidine ring.
4-Bromo-2-{[3-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol: Contains a pyrrolidine ring instead of a piperidine ring.
Uniqueness
The unique combination of a brominated phenol with a piperidine-based substituent makes [1-(5-BROMO-2-HYDROXYBENZYL)-3-PIPERIDYL](PIPERIDINO)METHANONE distinct
Eigenschaften
Molekularformel |
C18H25BrN2O2 |
---|---|
Molekulargewicht |
381.3 g/mol |
IUPAC-Name |
[1-[(5-bromo-2-hydroxyphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H25BrN2O2/c19-16-6-7-17(22)15(11-16)13-20-8-4-5-14(12-20)18(23)21-9-2-1-3-10-21/h6-7,11,14,22H,1-5,8-10,12-13H2 |
InChI-Schlüssel |
ZMANJYIMOJSBKQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)O |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=C(C=CC(=C3)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.